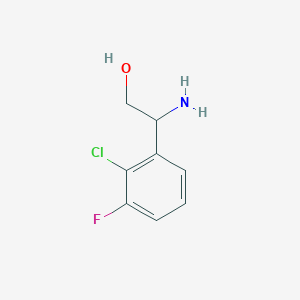
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10ClFNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a hydroxyl group, and a substituted phenyl ring, which contribute to its reactivity and versatility in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-fluorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of 2-chloro-3-fluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group. This can be achieved using various hydroxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzophenone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(3-fluorophenyl)ethanol
- 2-Amino-2-(2-chloro-5-fluorophenyl)ethanol
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
Uniqueness
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields, setting it apart from similar compounds.
Biologische Aktivität
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is a compound with notable biological activities, particularly in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for researchers investigating potential therapeutic applications.
- Molecular Formula : C8H9ClF N
- Molecular Weight : 175.62 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various cellular processes. The compound has shown potential as an inhibitor of tyrosine kinases, which play critical roles in cell signaling and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.9 ± 1.7 | Induction of apoptosis and cell cycle arrest |
| SW-480 (Colorectal) | 2.3 ± 0.91 | Apoptotic pathway activation |
| MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Inhibition of proliferation via receptor binding |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.
Case Studies
- Cytotoxicity Screening : In a study evaluating the efficacy of various compounds, this compound was tested against three human cancerous cell lines: A549, SW-480, and MCF-7. The results indicated that it exerted potent cytotoxic effects, especially on the A549 cell line, where it induced significant apoptotic activity at varying concentrations .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and its molecular targets, such as epidermal growth factor receptor (EGFR). These studies revealed that the compound binds effectively to the active site, which correlates with its observed biological activities .
Research Findings
Recent research has focused on synthesizing analogs and derivatives of this compound to enhance its biological activity and selectivity. For example:
Eigenschaften
Molekularformel |
C8H9ClFNO |
|---|---|
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
2-amino-2-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |
InChI-Schlüssel |
MAAKPHKPCJWCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















